molecular formula C20H31NaO5 B1671540 依普利司他钠 CAS No. 61849-14-7

依普利司他钠

货号 B1671540
CAS 编号: 61849-14-7
分子量: 374.4 g/mol
InChI 键: LMHIPJMTZHDKEW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epoprostenol Sodium is the sodium salt form of epoprostenol, a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic analog of prostacyclin (prostaglandin I2), which is naturally produced in the body. Epoprostenol Sodium is primarily used in the treatment of pulmonary arterial hypertension and is administered intravenously .

科学研究应用

Epoprostenol Sodium has a wide range of scientific research applications:

作用机制

Epoprostenol Sodium exerts its effects by binding to prostacyclin receptors on the surface of vascular smooth muscle cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of vascular smooth muscle cells (vasodilation) and inhibition of platelet aggregation. These effects help reduce pulmonary arterial pressure and improve blood flow .

安全和危害

Epoprostenol sodium can be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The maximum tolerable dosage of Epoprostenol sodium was lower than dosages reported in the literature. In future applications/trials, the up-titration process should push for higher dosages of epoprostenol in the occurrence of side effects, as the achievement of a high and effective dosage is crucial for the clinical benefit of the patients .

生化分析

Biochemical Properties

Epoprostenol sodium plays a significant role in biochemical reactions by acting as a potent vasodilator and inhibitor of platelet aggregation. It is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . The compound interacts with various enzymes, proteins, and other biomolecules, including cyclooxygenase enzymes (COX-1 and COX-2), which are involved in its biosynthesis from arachidonic acid . Epoprostenol sodium also interacts with G protein-coupled receptors on platelets and endothelial cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of platelet activation .

Cellular Effects

Epoprostenol sodium exerts multiple effects on various cell types and cellular processes. It directly influences cell function by promoting vasodilation and inhibiting platelet aggregation . The compound affects cell signaling pathways by increasing cAMP levels, which in turn modulates gene expression and cellular metabolism . Epoprostenol sodium also impacts endothelial cells by preventing the formation of platelet plugs and reducing vascular resistance .

Molecular Mechanism

At the molecular level, epoprostenol sodium exerts its effects through binding interactions with G protein-coupled receptors on platelets and endothelial cells . This binding activates adenylate cyclase, leading to an increase in cAMP levels . Elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation . Additionally, epoprostenol sodium inhibits the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epoprostenol sodium can vary over time. The compound is known for its rapid hydrolysis at neutral pH and enzymatic degradation . Its cardiovascular and anti-platelet effects typically disappear within 30 minutes of stopping the infusion . Long-term studies have shown that the effects of epoprostenol sodium can last several months when used to treat conditions like Raynaud’s phenomenon .

Dosage Effects in Animal Models

The effects of epoprostenol sodium vary with different dosages in animal models. At low doses, the compound can cause vagally mediated bradycardia, while higher doses result in reflex tachycardia due to direct vasodilation and hypotension . In animal studies, epoprostenol sodium has been shown to reduce right and left ventricular afterload and increase cardiac output and stroke volume . High doses can lead to adverse effects such as decreased right ventricular contractility .

Metabolic Pathways

Epoprostenol sodium is involved in several metabolic pathways, primarily related to its biosynthesis from arachidonic acid via cyclooxygenase enzymes . The compound is metabolized into two primary metabolites: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α, both of which have significantly lower pharmacological activity compared to epoprostenol sodium . These metabolic pathways play a crucial role in regulating the compound’s activity and duration of action.

Transport and Distribution

Epoprostenol sodium is rapidly hydrolyzed and enzymatically degraded in the bloodstream . It has a high clearance rate and a short half-life of approximately 2.7 minutes . The compound is distributed within cells and tissues, where it interacts with various transporters and binding proteins to exert its effects . Its rapid degradation and short half-life necessitate continuous intravenous infusion for therapeutic efficacy .

Subcellular Localization

The subcellular localization of epoprostenol sodium is primarily within the vascular endothelial cells, where it is biosynthesized and released . The compound’s activity is influenced by its localization, as it interacts with G protein-coupled receptors on the cell surface to mediate its effects . Post-translational modifications and targeting signals play a role in directing epoprostenol sodium to specific cellular compartments, ensuring its proper function and activity .

准备方法

Synthetic Routes and Reaction Conditions

Epoprostenol Sodium is synthesized through a multi-step process starting from prostaglandin endoperoxidesThe synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods

Industrial production of Epoprostenol Sodium involves large-scale synthesis using similar steps as in the laboratory synthesis but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Epoprostenol Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various prostaglandin analogs and derivatives, which can have different biological activities and stability profiles .

相似化合物的比较

Similar Compounds

    Iloprost: Another prostacyclin analog used for pulmonary arterial hypertension.

    Treprostinil: A synthetic analog with a longer half-life than epoprostenol.

    Beraprost: An orally active prostacyclin analog.

Uniqueness

Epoprostenol Sodium is unique due to its rapid onset of action and short half-life, which allows for precise control of dosing in clinical settings. Unlike some other prostacyclin analogs, it requires continuous intravenous infusion, which can be both an advantage and a limitation depending on the clinical scenario .

属性

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61849-14-7
Record name Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoprostenol sodium
Reactant of Route 2
Reactant of Route 2
Epoprostenol sodium
Reactant of Route 3
Epoprostenol sodium
Reactant of Route 4
Epoprostenol sodium
Reactant of Route 5
Epoprostenol sodium
Reactant of Route 6
Epoprostenol sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。